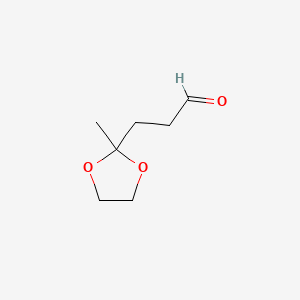

1,3-Dioxolane-2-propanal, 2-methyl-

Description

1,3-Dioxolane-2-propanal, 2-methyl- (CAS: 24108-29-0) is a cyclic acetal derivative with the molecular formula C₇H₁₂O₃ and a molecular weight of 144 g/mol . Its structure comprises a 1,3-dioxolane ring fused to a propanal (aldehyde) moiety, with a methyl group substituting at the 2-position of the dioxolane ring. This compound is of interest in organic synthesis due to its reactive aldehyde group, which participates in condensation and nucleophilic addition reactions. The U.S. National Bureau of Standards (NBS) has cataloged its mass spectral data, aiding in analytical identification .

Properties

CAS No. |

24108-29-0 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

3-(2-methyl-1,3-dioxolan-2-yl)propanal |

InChI |

InChI=1S/C7H12O3/c1-7(3-2-4-8)9-5-6-10-7/h4H,2-3,5-6H2,1H3 |

InChI Key |

OGTSPQXEOKPHMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCCO1)CCC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 1,3-dioxolane core but differ in functional groups, substituents, and applications:

1,3-Dioxolane-2-propanoic acid, 2-methyl- (CAS: 4388-57-2)

- Molecular Formula : C₇H₁₂O₄

- Molecular Weight : 160.17 g/mol

- Applications: Likely used as an intermediate in pharmaceuticals or agrochemicals, given its structural similarity to levulinic acid derivatives .

- Structural Insight : The InChI code (1S/C7H12O4/c1-7(3-2-6(8)9)10-4-5-11-7/h2-5H2,1H3,(H,8,9)) confirms the presence of a carboxyl group .

1,3-Dioxolane, 2-[(6-methoxy-2-naphthalenyl)methyl] (CAS: 882405-80-3)

- Key Differences: Substituted with a 6-methoxy-2-naphthalenylmethyl group, introducing aromaticity and bulk. Applications: Potential use in materials science or as a building block for polycyclic pharmaceuticals due to its extended π-system .

Ethyl 3-[4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl]propanoate (PubChem ID: 245458)

- Key Differences :

Data Table: Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group(s) | Key Substituents |

|---|---|---|---|---|---|

| 1,3-Dioxolane-2-propanal, 2-methyl- | 24108-29-0 | C₇H₁₂O₃ | 144 | Aldehyde (-CHO) | Methyl (2-position) |

| 1,3-Dioxolane-2-propanoic acid, 2-methyl- | 4388-57-2 | C₇H₁₂O₄ | 160.17 | Carboxylic acid (-COOH) | Methyl (2-position) |

| 1,3-Dioxolane, 2-[(6-methoxy-2-naphthalenyl)methyl] | 882405-80-3 | C₁₆H₁₆O₃ | 256.30 | Methoxy (-OCH₃) | Naphthalenylmethyl |

| Ethyl 3-[4-(methoxymethyl)-2-methyl-1,3-dioxolan-2-yl]propanoate | N/A | C₁₁H₂₀O₅ | 232.27 | Ester (-COOEt), Methoxymethyl | Methoxymethyl (4-position), Methyl (2-position) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 2-methyl-1,3-dioxolane-2-propanal?

- Methodological Answer :

- Synthesis :

- Acetal Formation : React 2-methylpropanal with 1,2-ethanediol under acid catalysis (e.g., p-toluenesulfonic acid) in anhydrous conditions. Use Dean-Stark apparatus to remove water and drive the reaction to completion .

- Purification : Distill under reduced pressure (boiling point ~150–160°C) and confirm purity via thin-layer chromatography (TLC).

- Characterization :

- NMR :

- ¹H NMR : Aldehyde proton (δ 9.5–10.0 ppm), dioxolane ring protons (δ 4.0–4.5 ppm), and methyl groups (δ 1.2–1.5 ppm).

- ¹³C NMR : Carbonyl carbon (δ 190–200 ppm), acetal carbons (δ 90–100 ppm).

- IR : C=O stretch (~1720 cm⁻¹), C-O-C stretches (~1100–1250 cm⁻¹).

- GC-MS : Molecular ion peak at m/z 192.21 (C₁₁H₁₂O₃) .

Q. What are the standard reaction conditions for oxidizing or reducing 2-methyl-1,3-dioxolane-2-propanal?

- Methodological Answer :

- Oxidation :

- Use KMnO₄ in acidic conditions (H₂SO₄/H₂O) to convert the aldehyde group to a carboxylic acid. Monitor reaction progress via TLC.

- Alternative: Swern oxidation (oxalyl chloride/DMSO) for milder conditions .

- Reduction :

- Employ NaBH₄ in ethanol to reduce the aldehyde to a primary alcohol. Quench with aqueous HCl and extract with dichloromethane.

- Advanced: Catalytic hydrogenation (H₂/Pd-C) for selective reduction .

Advanced Research Questions

Q. How can computational chemistry predict the stability and reactivity of 2-methyl-1,3-dioxolane-2-propanal in aqueous environments?

- Methodological Answer :

- DFT Calculations :

- Optimize geometry using B3LYP/6-31G(d) basis set. Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Simulate hydrolysis pathways under varying pH to predict acetal stability. Compare with experimental kinetic data .

- Solvent Effects :

- Use COSMO-RS models to evaluate solubility in polar vs. non-polar solvents. Correlate with experimental extraction yields (e.g., plant-derived isolation in ) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for 2-methyl-1,3-dioxolane-2-propanal?

- Methodological Answer :

- Bioactivity Replication :

- Isolate the compound from Phytolacca icosandra (see ) via hexane extraction and column chromatography (silica gel, ethyl acetate/hexane eluent).

- Test antimicrobial activity using standardized disc diffusion assays (e.g., E. coli ATCC 25922) at 75 µg/mL. Compare inhibition zones (10 mm for E. coli vs. 5 mm for S. aureus) .

- Structure-Activity Relationship (SAR) :

- Synthesize derivatives (e.g., methyl ester, hydroxylated analogs) and assess bioactivity changes. Use ANOVA to determine statistical significance .

Q. How does 2-methyl-1,3-dioxolane-2-propanal function as a protecting group in complex organic syntheses?

- Methodological Answer :

- Aldehyde Protection :

- React with diols to form acetals, shielding the aldehyde during Grignard or organometallic reactions (e.g., ).

- Deprotect using aqueous HCl (1M) at 60°C for 2 hours .

- Case Study :

- In peptide synthesis, protect cysteine residues during oxidation steps. Monitor deprotection via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.